Cas no 54272-29-6 (Triethylammonium Sulfate)

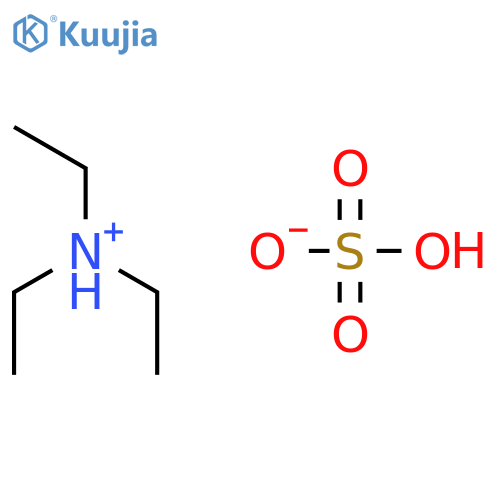

Triethylammonium Sulfate structure

商品名:Triethylammonium Sulfate

Triethylammonium Sulfate 化学的及び物理的性質

名前と識別子

-

- N,N-diethylethanamine,sulfuric acid

- SULFURIC ACID:TRIETHYLAMINE 2M:1M CON-

- Ethanamine, N,N-diethyl-, sulfate

- Ethanamine, N,N-diethyl-, sulfate (1:?)

- Triethylammonium hydrogen sulphate

- Triethylammonium sulfate

- EINECS 259-057-7

- SCHEMBL78884

- Triethylamine sulfate

- N,N-diethylethanamine;sulfuric acid

- 54272-29-6

- Triethylammonium Sulfate

-

- インチ: InChI=1S/C6H15N.H2O4S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H2,1,2,3,4)

- InChIKey: JNONJXMVMJSMTC-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)CC.OS(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 199.08791

- どういたいしつりょう: 199.088

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 107

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.2Ų

じっけんとくせい

- 密度みつど: 1.100 g/mL at 20 °C

- ゆうかいてん: -114.7ºC

- ふってん: 90.5ºC at 760mmHg

- フラッシュポイント: °C

- PSA: 81.87

- LogP: 1.77610

Triethylammonium Sulfate セキュリティ情報

- 危険物輸送番号:UN 2796 8/PG 2

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

Triethylammonium Sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T797470-5g |

Triethylammonium Sulfate |

54272-29-6 | 5g |

$115.00 | 2023-05-17 | ||

| TRC | T797470-100mg |

Triethylammonium Sulfate |

54272-29-6 | 100mg |

$ 52.00 | 2023-09-05 | ||

| TRC | T797470-500mg |

Triethylammonium Sulfate |

54272-29-6 | 500mg |

$ 58.00 | 2023-09-05 | ||

| TRC | T797470-1g |

Triethylammonium Sulfate |

54272-29-6 | 1g |

$ 75.00 | 2023-09-05 | ||

| TRC | T797470-1000mg |

Triethylammonium Sulfate |

54272-29-6 | 1g |

$75.00 | 2023-05-17 |

Triethylammonium Sulfate 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

54272-29-6 (Triethylammonium Sulfate) 関連製品

- 25291-67-2(N,N-Bis(2-aminoethyl)ethylenediamine sulphate (1:2))

- 16873-13-5(Tetraethylammonium hydrogensulfate)

- 2604-85-5(tetraethylazanium sulfate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量